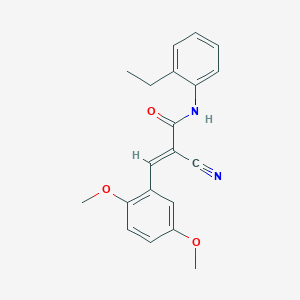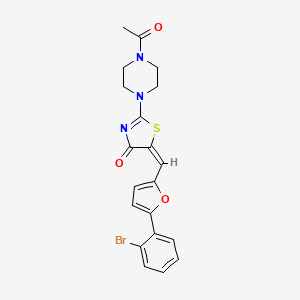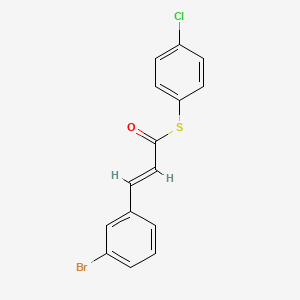![molecular formula C21H22FN3O B2816680 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-23-7](/img/structure/B2816680.png)
1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Benzimidazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties .
Synthesis Analysis
Benzimidazole derivatives are often synthesized under microwave conditions, yielding between 85–96% . The synthesis often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst.Molecular Structure Analysis
The molecular structure of this compound is influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings. The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings.科学的研究の応用
Poly(ADP-ribose) Polymerase Inhibition
The compound has been identified as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). It exhibits excellent potency against the PARP-1 enzyme, crossing the blood-brain barrier and distributing into tumor tissue. Its efficacy in cancer models suggests potential applications in oncology (Penning et al., 2010).
Chemical Transformations and Synthesis
Research has focused on the chemical transformations of this compound, leading to the synthesis of a range of 1,2-disubstituted benzimidazoles with various functional groups. This work highlights the compound's versatility in organic synthesis, enabling the creation of diverse chemical structures (Vaickelionienė et al., 2012).
Neuroleptic Activity
A study explored neuroleptic activities of compounds including 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one derivatives. Some of these compounds displayed potent neuroleptic activity, comparable to established drugs, with reduced extrapyramidal side effects (Sato et al., 1978).
Metabolism and Bioavailability
The compound's metabolism has been studied to understand its bioavailability and clearance in biological systems. This research is crucial for its potential therapeutic applications, particularly in understanding its pharmacokinetics (Borel et al., 2011).
Antibacterial and Antioxidant Activity
Benzimidazole derivatives, including this compound, have been found to exhibit high antibacterial and antioxidant activities. This positions them as potential candidates for the development of new antibacterial agents and antioxidants (Tumosienė et al., 2018).
Potential Anticancer Activity
Studies on benzimidazole-based mono/dinuclear Zn(II) complexes, which include this compound, have shown potential anticancer activity against various human carcinoma cells. This suggests a promising avenue for cancer treatment research (Zhao et al., 2015).
作用機序
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVSBLYYGCVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)



![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)



![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)
![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)
